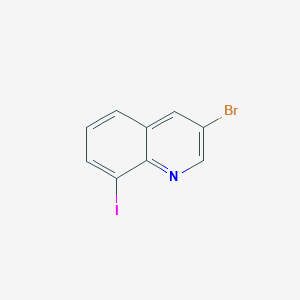
3-Bromo-8-iodoquinoline
Overview
Description
3-Bromo-8-iodoquinoline is a chemical compound with the molecular formula C9H5BrIN and a molecular weight of 333.95 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been a subject of interest in the field of organic chemistry. Various synthesis protocols have been reported, including classical methods like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . More recent methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H5BrIN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 333.95 .Scientific Research Applications
Synthesis and Biological Activity
3-Bromo-8-iodoquinoline serves as a crucial intermediate in the synthesis of various biologically active compounds. It has been utilized in the preparation of compounds like GSK2126458, indicating its significance in pharmaceutical chemistry (Wang et al., 2015). Additionally, this compound is involved in the creation of quinoline-8-carboxamides, which are inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme target in drug design showing therapeutic potential in various diseases (Lord et al., 2009).
Photolabile Protecting Group
8-Bromo-7-hydroxyquinoline (BHQ), a related compound, has been developed as a photolabile protecting group for biological applications. This technology is particularly useful in studying cell physiology, as BHQ can be photolyzed to release bioactive molecules, enabling precise control of biological processes with light (Zhu et al., 2006).
Antitumor Activity
Some derivatives of bromo- and iodoquinoline have been explored for their potential antitumor activities. For example, halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines, which are chemically related to this compound, have shown significant antitumor activity against certain types of murine leukemias, highlighting the potential of these compounds in cancer research (Lin & Loo, 1978).
Fluorescent Probes
Compounds derived from methylated quinoline, closely related to this compound, have been used to create fluorescent probes for chloride ions. These probes are valuable in biological systems for chloride determination, offering insights into physiological processes (Geddes et al., 2001).
Safety and Hazards
The safety information for 3-Bromo-8-iodoquinoline indicates that it is classified under the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
It is known that quinoline compounds, to which 3-bromo-8-iodoquinoline belongs, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as scaffolds for drug discovery .
Biochemical Pathways
Quinoline compounds are known to influence various biological and pharmaceutical activities
Result of Action
While quinoline compounds are known to have potential biological and pharmaceutical activities
Biochemical Analysis
Biochemical Properties
3-Bromo-8-iodoquinoline plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can modulate the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting various cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . Additionally, this compound can alter metabolite levels by modulating the activity of enzymes involved in their synthesis or degradation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism.
Properties
IUPAC Name |
3-bromo-8-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYLPUCFGUXVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403030.png)
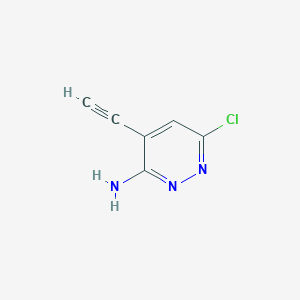
![7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B1403032.png)
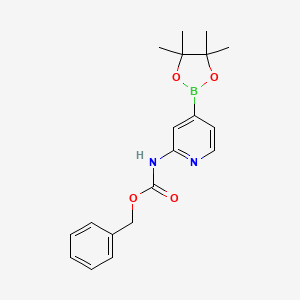
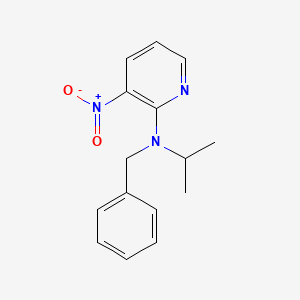
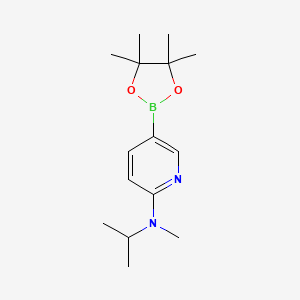
![tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1403042.png)

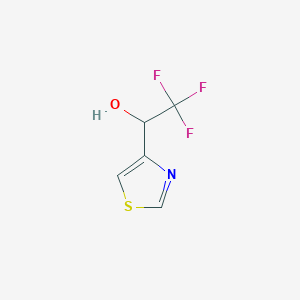
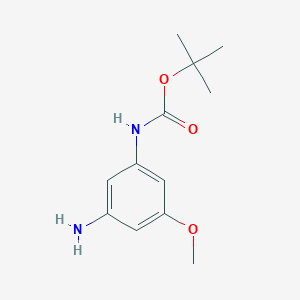

![tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B1403051.png)
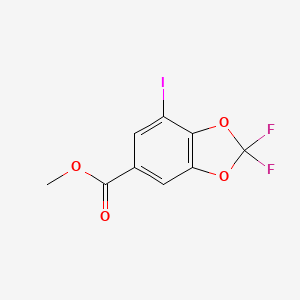
![3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1403053.png)
